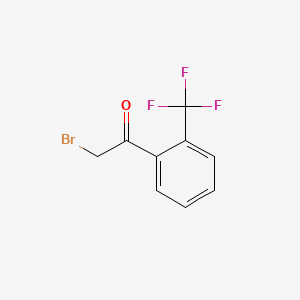

2-(トリフルオロメチル)フェナシルブロミド

概要

説明

“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)phenacyl bromide” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .Molecular Structure Analysis

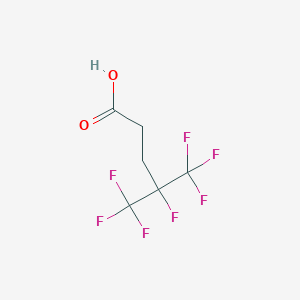

The molecular structure of “2-(Trifluoromethyl)phenacyl bromide” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis

In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “2-(Trifluoromethyl)phenacyl bromide” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)phenacyl bromide” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .作用機序

Mode of Action

The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .

Biochemical Pathways

It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .

Result of Action

Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .

Action Environment

It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .

実験室実験の利点と制限

The main advantage of using 2-(Trifluoromethyl)phenacyl bromide in laboratory experiments is its low cost and ease of synthesis. It is also a stable compound, making it suitable for long-term storage. Additionally, 2-(Trifluoromethyl)phenacyl bromide can be used in a variety of ways, making it a versatile tool in the laboratory. The main limitation of using 2-(Trifluoromethyl)phenacyl bromide is that it is not very soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

In the future, 2-(Trifluoromethyl)phenacyl bromide could be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used to study the structure and reactivity of molecules, as well as to study the properties of various materials. 2-(Trifluoromethyl)phenacyl bromide could also be used to develop new methods for the synthesis of other compounds, and to study the metabolism of drugs and other compounds in the body. Finally, 2-(Trifluoromethyl)phenacyl bromide could be used to develop new ligands for coordination chemistry, which could be used to study the properties of metal ions and their interactions with other molecules.

科学的研究の応用

生体活性チオフェン誘導体の合成

2-(トリフルオロメチル)フェナシルブロミド: は、幅広い生物活性を持つ化合物群であるチオフェン誘導体の合成に使用されます。 チオフェンは、抗がん、抗炎症、抗菌効果など、薬理学的な特性を示します 。この化合物は、様々なヘテロ環化反応における前駆体として役立ち、チオフェン系アナログを生成し、それらの生物学的有効性を試験します。

有機半導体の開発

この化合物は、特に有機半導体の開発において、材料科学の分野で重要な役割を果たしています。 これは、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の基盤となる分子の合成に関与しています 。これらの用途は、フレキシブルエレクトロニクスやディスプレイ技術の進歩にとって重要です。

腐食防止剤

工業化学において、2-(トリフルオロメチル)フェナシルブロミドは、腐食防止剤として作用する分子の作成に使用されます 。これらの防止剤は、金属や合金を腐食プロセスから保護するために不可欠であり、様々な産業用部品の寿命を延ばします。

生体材料の製造

この化合物は、生体医用分野、特に医療機器やインプラントに使用される材料の製造に用途があります。 その反応性により、生体適合性があり、生理学的環境に耐えることができるポリマーやコーティングを作成することができます.

β-ケトスルホン類の合成

2-(トリフルオロメチル)フェナシルブロミド: は、ベンゼンスルフィン酸アンモニウム塩との反応により、β-ケトスルホン類の合成に使用されます 。β-ケトスルホン類は、有機合成における重要な中間体であり、医薬品や農薬に潜在的な用途があります。

Rap-Stoermer縮合反応

この化合物は、Rap-Stoermer縮合反応における重要な試薬です。 これは、様々な基質と反応して、研究および産業の両方において関心を集めているヘテロ環状化合物を形成します 。これらの反応は、独特の物理的および化学的特性を持つ複雑な分子構造を作成するために重要です。

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)